Peperomin E
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Overview
Description
Peperomin E is a natural product found in Peperomia leptostachya, Peperomia pellucida, and other organisms with data available.
Scientific Research Applications
Anti-Cancer Properties
Prostate Cancer : Peperomin E exhibits significant anti-proliferative activity against prostate cancer cell lines, inducing apoptosis and cell cycle arrest. In prostate cancer PC-3 cell lines, it led to morphological changes, increased apoptotic cell count, and cell cycle distribution at the G2/M phase. It also affected the expression levels of key apoptotic proteins such as Bcl-2, Bax, and caspase-3 (Li, Pan, & Gou, 2019).
Lung Cancer : this compound shows antiproliferative effects in non-small-cell lung cancer (NSCLC) cell lines. It inhibits tumor growth in mice models without significant adverse effects. Its mechanism includes direct interaction with the active domain of DNA methyltransferase 1 (DNMT1), affecting genome methylation activity and reactivating epigenetically silenced tumor suppressor genes (Wang et al., 2016).
Gastric Cancer : In gastric cancer cell lines, this compound induces apoptosis through the mitochondrial and PI3K/Akt signaling pathways. It exhibited lower toxicity against normal gastric epithelial cells and inhibited in vivo tumor growth in mice models, suggesting its potential as a chemotherapeutic agent (Wang et al., 2016).
Anti-Inflammatory and Atherosclerosis
This compound has demonstrated anti-inflammatory effects and potential in treating atherosclerosis. In ApoE-/- mice, it attenuated progression of atherosclerosis and macrophage infiltration, suggesting a role in preventing atherosclerosis by suppressing the NLRP3 inflammatory signaling pathway (Yan et al., 2018).
Pharmacokinetics and Bactericidal Activity
This compound's pharmacokinetics were studied in rats, indicating its potential for further therapeutic development. Additionally, its derivatives showed significant bactericidal activity against clinical strains of bacteria like Streptococcus pneumoniae and Escherichia coli, underscoring its potential as a novel antibiotic agent (Shilpa et al., 2021).
Angiogenesis Inhibition
Compounds derived from this compound, such as peperomins G and H, showed significant antiangiogenic effects. This suggests potential therapeutic applications in conditions where angiogenesis plays a critical role, such as cancer and certain eye diseases (Lin et al., 2011).
Antioxidant and Cytotoxic Activities
This compound and related compounds from Peperomia species demonstrated significant antioxidant and cytotoxic activities. This highlights their potential in treating oxidative stress-related diseases and in cancer therapy (Ware et al., 2022).
Properties
Molecular Formula |
C22H20O8 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
(4S)-4-[bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C22H20O8/c1-11-14(8-26-22(11)23)19(12-4-15(24-2)20-17(6-12)27-9-29-20)13-5-16(25-3)21-18(7-13)28-10-30-21/h4-7,14,19H,1,8-10H2,2-3H3/t14-/m1/s1 |
InChI Key |
HSEIBOLBSKVJFP-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)C([C@@H]3COC(=O)C3=C)C4=CC5=C(C(=C4)OC)OCO5 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(C3COC(=O)C3=C)C4=CC5=C(C(=C4)OC)OCO5 |
Synonyms |
peperomin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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